

10-Nitrooleic Acid: A Comprehensive Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cxa-10

Cat. No.: B1669368

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrooleic acid (10-NO₂-OA) is an endogenous signaling molecule belonging to the class of nitro-fatty acids. Formed through the nitration of oleic acid, it is a key mediator in various physiological and pathophysiological processes.^{[1][2]} Its electrophilic nature, conferred by the nitroalkene moiety, allows it to interact with and modulate the function of numerous cellular targets, making it a molecule of significant interest for therapeutic development.^{[3][4]} This technical guide provides an in-depth overview of the chemical properties and stability of 10-nitrooleic acid, along with detailed experimental protocols and visualizations of its key signaling pathways.

Chemical and Physical Properties

10-Nitrooleic acid is an eighteen-carbon monounsaturated fatty acid with a nitro group attached at the 10th carbon position.^[3] The presence of this electron-withdrawing group significantly influences its chemical reactivity and biological activity.

Property	Value	Source
Molecular Formula	C ₁₈ H ₃₃ NO ₄	[5][6]
Molecular Weight	327.459 g/mol	[5]
Exact Mass	327.240967	[5]
CAS Number	875685-46-4	[2][7]
Appearance	Solution in ethanol (commercially available form)	[2]
Predicted pKa	4.77	[3]
Predicted LogP	6.42	[5]
UV max (λmax)	255-256 nm	[2][8]

Solubility and Stability

The solubility and stability of 10-nitrooleic acid are critical considerations for its handling, storage, and application in experimental settings.

Solvent	Solubility	Source
Water	Sparingly soluble	[3]
Ethanol	Up to 1 mg/mL	[2][3]
Methanol	Soluble	[6]
DMSO	Soluble	[3]

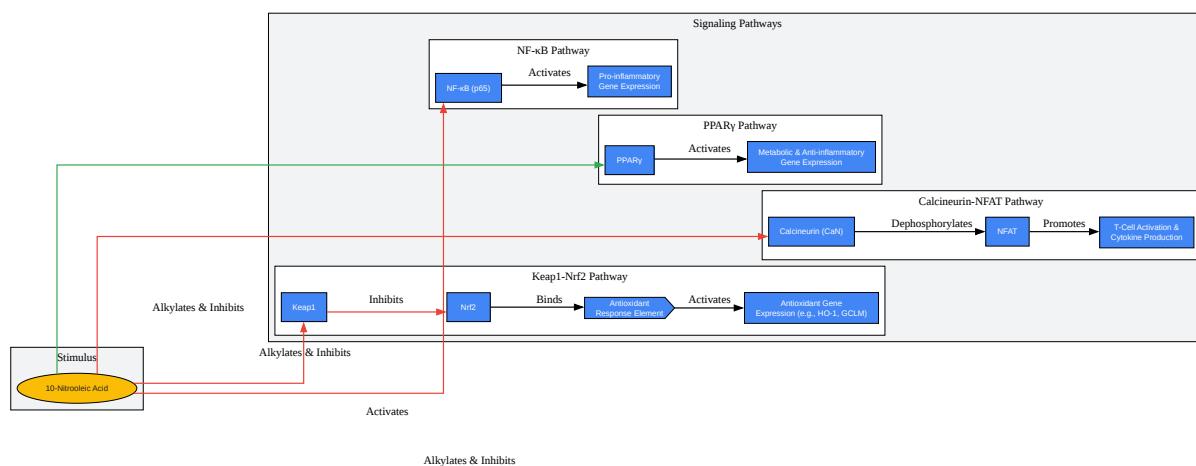
Storage and Stability:

10-Nitrooleic acid is sensitive to light and temperature. For optimal stability, it should be stored under the following conditions:

- Short-term (days to weeks): Dry, dark, and at 0-4°C.[3]
- Long-term (months to years): Dry, dark, and at -20°C.[3][6]

Stock solutions should be stored frozen at -20°C or below.[\[6\]](#) Under physiological pH (around 7.4), the carboxylic acid group is predominantly ionized, which enhances its aqueous solubility to some extent.[\[3\]](#) However, its long alkyl chain imparts significant hydrophobicity.[\[3\]](#)

Reactivity and Biological Interactions


The key to 10-nitrooleic acid's biological activity lies in its electrophilic nitroalkene moiety. This functional group readily undergoes Michael addition reactions with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[\[4\]](#)[\[9\]](#) This reversible covalent modification can alter the structure and function of target proteins, thereby modulating various signaling pathways.[\[1\]](#)[\[10\]](#)

Key Reactions:

- Michael Addition: The primary mechanism of action involves the reaction of the nitroalkene with biological thiols, such as glutathione (GSH) and cysteine residues in proteins like Keap1, NF-κB, and PPARy.[\[4\]](#)[\[9\]](#)[\[11\]](#)
- Isomerization: Under certain conditions, it can isomerize between cis and trans configurations.[\[3\]](#)
- Metabolism: In vivo, 10-nitrooleic acid can be metabolized through β-oxidation, similar to other fatty acids.[\[12\]](#)[\[13\]](#) It can also be reduced to a non-electrophilic nitroalkane.[\[13\]](#)

Signaling Pathways Modulated by 10-Nitrooleic Acid

10-Nitrooleic acid exerts its pleiotropic effects by targeting several key signaling pathways involved in inflammation, oxidative stress, and cellular metabolism.

[Click to download full resolution via product page](#)

Caption: Key signaling pathways modulated by 10-Nitrooleic acid.

- Keap1-Nrf2 Pathway: 10-Nitrooleic acid alkylates cysteine residues on Keap1, disrupting its ability to promote the degradation of Nrf2.[1][11] This leads to the accumulation and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and cytoprotective proteins like heme oxygenase-1 (HO-1).[14][15]
- NF-κB Pathway: By directly alkylating the p65 subunit of NF-κB, 10-nitrooleic acid inhibits its DNA binding activity.[11][16] This results in the downregulation of pro-inflammatory gene expression.[1]
- PPAR γ Activation: 10-Nitrooleic acid acts as a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[1][2]
- Calcineurin-NFAT Pathway: 10-Nitrooleic acid can inhibit the phosphatase activity of calcineurin by modifying its cysteine residues.[17][18] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), thereby suppressing T-cell activation and the production of pro-inflammatory cytokines.[17]

Experimental Protocols

Synthesis of 10-Nitrooleic Acid

Several methods for the synthesis of 10-nitrooleic acid have been described, with the goal of producing specific isomers with high purity. A common approach involves a multi-step synthesis.[19]

Example Protocol: Stereoselective Synthesis

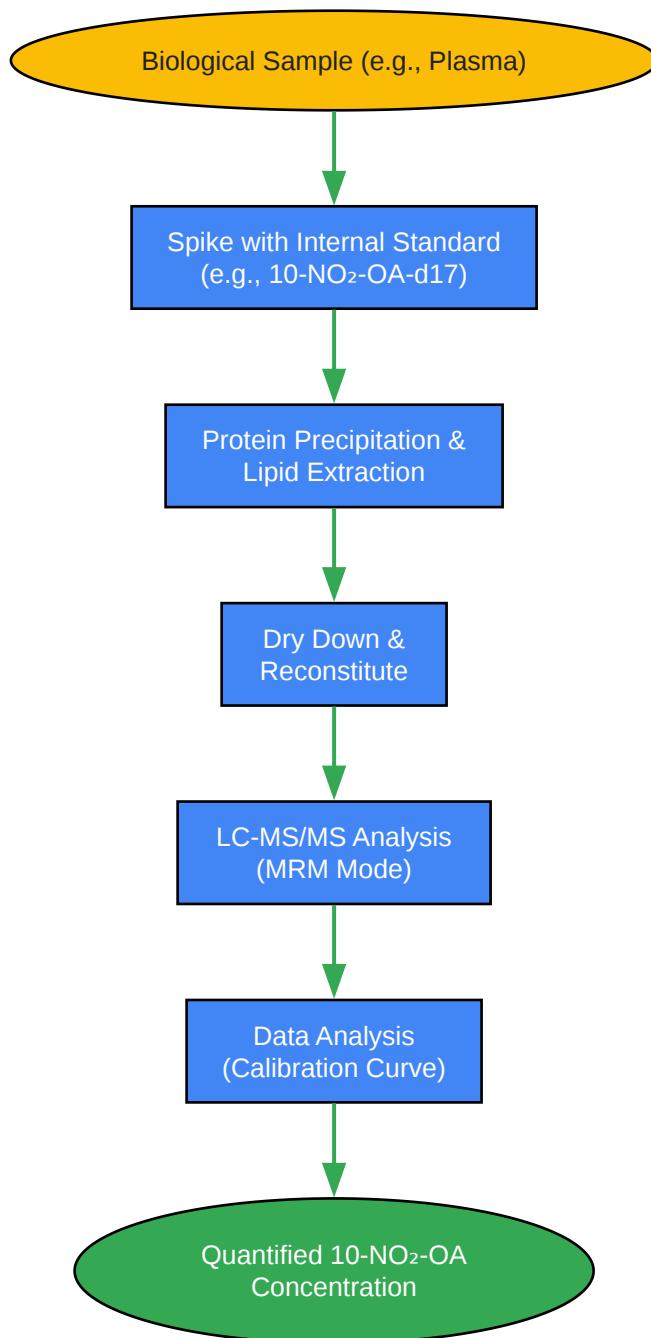
This method allows for the synthesis of specific E-isomers of nitrooleic acid.[19]

- Henry (nitro-aldo) Reaction: An appropriate aldehyde is reacted with a nitroalkane in the presence of a base to form a β -nitro alcohol.
- Dehydration: The resulting β -nitro alcohol is then dehydrated to yield the nitroalkene. This step is often achieved by acetylation of the hydroxyl group followed by base-induced elimination.[20]

- Purification: The final product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired 10-nitrooleic acid isomer.[19][21]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 10-Nitrooleic acid.


Quantification of 10-Nitrooleic Acid in Biological Samples

Accurate quantification of 10-nitrooleic acid in complex biological matrices like plasma is typically achieved using mass spectrometry-based methods.

Protocol: LC-MS/MS Quantification

- Sample Preparation:
 - Spike the plasma sample with a known amount of a stable isotope-labeled internal standard (e.g., 10-Nitrooleate-d17).[8]
 - Perform protein precipitation, often with a cold organic solvent like acetonitrile.[22][23]
 - Extract the lipids from the supernatant using a suitable solvent system (e.g., diethyl ether). [22]
 - Evaporate the organic solvent and reconstitute the lipid extract in the mobile phase.[22]
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

- Separate the analytes using a suitable reversed-phase column.
- Detect and quantify 10-nitrooleic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.[\[22\]](#)[\[24\]](#) A common transition for 10-nitrooleic acid is m/z 326 -> 46.[\[22\]](#)[\[24\]](#)
- Data Analysis:
 - Construct a calibration curve using known concentrations of 10-nitrooleic acid.
 - Determine the concentration of 10-nitrooleic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[\[22\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the quantification of 10-Nitrooleic acid.

Assessment of NF-κB Activity

The inhibitory effect of 10-nitrooleic acid on NF-κB activity can be assessed using various methods.

Protocol: Transcription Factor DNA-Binding ELISA

- Cell Culture and Treatment: Culture cells of interest (e.g., macrophages) and treat them with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of 10-nitrooleic acid.[11]
- Nuclear Protein Extraction: Isolate nuclear proteins from the treated cells using a nuclear extraction kit.[11]
- ELISA Assay:
 - Use a commercially available ELISA-based kit for quantifying the DNA-binding activity of the NF-κB p65 subunit.
 - Add the nuclear extracts to wells of a microplate that are pre-coated with an oligonucleotide containing the NF-κB consensus binding site.
 - Incubate to allow the active NF-κB in the extracts to bind to the oligonucleotide.
 - Wash the wells and add a primary antibody specific for the p65 subunit.
 - Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Add a developing solution and measure the absorbance at the appropriate wavelength.
- Data Analysis: Compare the absorbance values between the different treatment groups to determine the effect of 10-nitrooleic acid on NF-κB DNA-binding activity.[11]

Conclusion

10-Nitrooleic acid is a fascinating and biologically potent lipid mediator with a well-defined set of chemical properties that dictate its stability and reactivity. Its ability to modulate key signaling pathways through covalent modification of proteins underscores its therapeutic potential in a variety of diseases characterized by inflammation and oxidative stress. A thorough understanding of its chemical nature, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness its beneficial effects. The provided protocols offer a starting point for the synthesis, quantification, and functional assessment of this important signaling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protective Effects of 10-nitro-oleic Acid in a Hypoxia-Induced Murine Model of Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Buy 10-Nitrooleic acid | 875685-46-4 | >98% [smolecule.com]
- 4. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 10-nitro-oleic acid | CAS#:88127-53-1 | Chemsric [chemsrc.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. 10-Nitro Oleic Acid | 875685-46-4 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of bioactive nitrated lipids and nitro-lipid-protein adducts using mass spectrometry-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELECTROPHILIC NITRO-FATTY ACIDS: ANTI-INFLAMMATORY MEDIATORS IN THE VASCULAR COMPARTMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitro-fatty acid Formation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 10-Nitro Oleic Acid | CAS#:875685-46-4 | Chemsric [chemsrc.com]
- 16. Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLLATION BY A MICHAEL ADDITION REACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitro-oleic acid regulates T cell activation through post-translational modification of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [pnas.org](https://www.pnas.org) [pnas.org]
- 19. Nitrated fatty acids: Synthesis and measurement - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 20. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 21. [sfrbm.org](https://www.sfrbm.org) [sfrbm.org]
- 22. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 23. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 24. [lipidmaps.org](https://www.lipidmaps.org) [lipidmaps.org]
- To cite this document: BenchChem. [10-Nitrooleic Acid: A Comprehensive Technical Guide to its Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1669368#chemical-properties-and-stability-of-10-nitrooleic-acid\]](https://www.benchchem.com/product/b1669368#chemical-properties-and-stability-of-10-nitrooleic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com